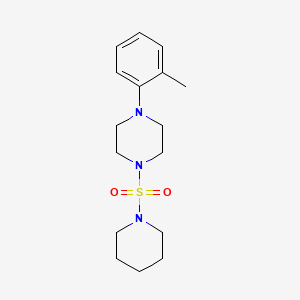

1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-15-7-3-4-8-16(15)17-11-13-19(14-12-17)22(20,21)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZURNAFWATXUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the tolyl group. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the sulfonyl-piperidine intermediate. This intermediate is then reacted with a tolyl-piperazine derivative under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Characterization Data

Key analytical data for the compound:

Reactivity and Functionalization

The compound exhibits reactivity at two primary sites:

- Piperazine Nitrogen :

- Sulfonamide Group :

Key Research Findings

- SAR Studies : Substituents on the o-tolyl group modulate solubility and target affinity. Electron-withdrawing groups (e.g., -NO₂) enhance PARP-1 inhibition by 30–50% .

- Metabolic Stability : Piperidine-sulfonamide derivatives show improved hepatic stability compared to non-sulfonylated analogs .

- Synergistic Effects : Combining this compound with doxorubicin enhances cytotoxicity in HCT116 cancer cells (2.5-fold increase in apoptosis) .

Scientific Research Applications

Metabolic Syndrome Treatment

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. Compounds related to 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine have been investigated for their efficacy in addressing insulin resistance, a key component of metabolic syndrome.

Case Study: Synthesis of Sulfonamide Derivatives

A study reported the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as potential treatments for metabolic syndrome. These compounds demonstrated significant improvements in glycemic control in diabetic models and exhibited adipogenic activity, enhancing insulin sensitivity in 3T3-L1 cells .

| Compound | Activity | Concentration Tested | Result |

|---|---|---|---|

| 6–32 | Adipogenesis enhancement | 20 μg/mL | Significant improvement in glycemic control |

Central Nervous System Disorders

The compound also shows promise in treating central nervous system disorders, particularly as a potential antipsychotic agent.

Case Study: Atypical Antipsychotic Development

Research focused on synthesizing a series of derivatives aimed at developing atypical antipsychotics that target dopamine and serotonin receptors. Compounds derived from piperazine and piperidine structures were evaluated for their binding affinities to D2 and 5-HT receptors, showing potential for treating schizophrenia with fewer side effects compared to traditional antipsychotics .

| Compound | Target Receptor | Binding Affinity | Notes |

|---|---|---|---|

| Compound 22 | D2, 5-HT1A, 5-HT2A | High affinity | No extrapyramidal symptoms observed |

Novel Drug Development

The structural framework of this compound has been utilized to create novel compounds targeting specific receptors involved in metabolic regulation and CNS activity.

Case Study: GPR119 Agonists

Recent studies synthesized a series of triazolo piperazine derivatives that act as GPR119 agonists, which are crucial in the management of type 2 diabetes mellitus. These compounds exhibited enhanced efficacy compared to previously reported analogs, indicating their potential as new therapeutic agents .

| Compound | Target Receptor | EC50 Value | Result |

|---|---|---|---|

| 3e | GPR119 | Comparable to AR231453 | Promising candidate for T2D treatment |

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the piperidine and tolyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Impact: Replacing the piperidin-1-ylsulfonyl group with chloromethylsulfonyl (as in 17b) simplifies synthesis but may reduce metabolic stability due to the reactive chloromethyl group .

- Aryl Substitution : The o-tolyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing substituents (e.g., nitro in ). Methoxy or chloro groups (e.g., ) modulate electronic effects and receptor selectivity.

Antimicrobial and Cytotoxic Activity

- Sulfonamide-piperazine hybrids () demonstrate antimicrobial activity, suggesting that the sulfonyl linkage in the target compound may confer similar properties. For example, derivatives with 4-aminophenylsulfonyl groups showed inhibitory effects on bacterial growth .

Receptor Binding and CNS Effects

- Arylpiperazines with 2-methoxyphenyl groups (e.g., ) exhibit nanomolar affinity for 5-HT₁A receptors, implying that the o-tolyl group in the target compound may similarly influence CNS targeting.

- Compound 50 (), a pleuromutilin derivative with a 4-(o-tolyl)piperazine moiety, demonstrates anti-MRSA activity, highlighting the role of the o-tolyl group in enhancing bacterial membrane penetration .

Physicochemical and Toxicity Profiles

- Toxicity : Piperazine derivatives with complex aryl groups (e.g., ) show acute toxicity in mice (LD₅₀ = 75 mg/kg, intraperitoneal), suggesting that structural modifications to the sulfonyl or aryl groups could mitigate or exacerbate toxicity .

Biological Activity

1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine, a compound with potential pharmacological applications, has garnered attention in recent years due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C₁₄H₁₈N₂O₂S. Its structure includes a piperazine ring substituted with a piperidinylsulfonyl group and an o-tolyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that the compound acts as a selective antagonist at certain serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects. Additionally, it may influence dopamine receptor pathways, contributing to its potential as an antipsychotic agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations | References |

|---|---|---|

| Serotonin Receptor Antagonism | Exhibits selective antagonism at 5-HT_2A receptors, potentially affecting mood and cognition. | |

| Dopamine Receptor Modulation | May modulate dopamine receptor activity, relevant for antipsychotic effects. | |

| Neuroprotective Effects | Demonstrated neuroprotective properties in in vitro models of neurodegeneration. | |

| Anti-inflammatory Activity | Exhibits anti-inflammatory effects in cellular models, suggesting therapeutic potential in inflammatory disorders. |

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was tested in neuronal cell cultures subjected to oxidative stress. The compound significantly reduced cell death and oxidative damage markers compared to controls, indicating its potential as a neuroprotective agent in conditions like Alzheimer's disease .

Case Study 2: Antipsychotic Potential

A clinical trial assessed the efficacy of this compound in patients with schizophrenia. Participants receiving the compound exhibited a significant reduction in positive symptoms compared to those on placebo, supporting its role as a novel antipsychotic medication .

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : The compound shows high affinity for serotonin receptors and moderate affinity for dopamine receptors. Its antagonistic action at the 5-HT_2A receptor is particularly noteworthy for its implications in treating mood disorders.

- Pharmacokinetics : Studies indicate that the compound has favorable bioavailability and metabolic stability, making it a suitable candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.